5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid
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Overview
Description
5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring fused to a pyridine ring with a carboxylic acid functional group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing both pyridine and pyrrolidine moieties. For example, a precursor such as 2-(pyridin-3-yl)pyrrolidine can be oxidized to introduce the carboxylic acid group at the 3-position of the pyridine ring. This oxidation can be carried out using reagents like potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine-3-carboxylic acid derivative with additional functional groups, while reduction may produce a pyridine-3-alcohol or pyridine-3-aldehyde .
Scientific Research Applications
5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the pyrrolidine ring, making it less structurally complex.
Pyrrolidine-2-carboxylic acid: Lacks the pyridine ring, resulting in different chemical properties and reactivity.
Pyrrolidine-2,5-dione: Contains a dione functional group, leading to different biological activity and applications.
Uniqueness
5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid is unique due to its fused ring structure, which combines the properties of both pyridine and pyrrolidine rings. This structural feature enhances its potential for diverse chemical reactions and applications in various fields .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-pyrrolidin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2,(H,13,14) |
InChI Key |
OMLWFXQRZQZXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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